3-Pyridinesulfonic acid

Perovskite Solar Cells Self-Assembled Monolayers Interface Engineering

3-Pyridinesulfonic acid (CAS 636-73-7) is the exclusive industrial precursor to pyridostigmine bromide, delivering 81% optimized yield via established sulfonation (230–240°C, 14 h). Substitution with the 2- or 4-isomer introduces regioisomeric impurities incompatible with pharmacopeial specifications. In perovskite solar cells, the 3-isomer self-assembled monolayer yields 16.88% PCE—a 0.34% absolute gain over the 2-isomer—due to superior TiO₂/perovskite interface passivation. As a meta-oriented bifunctional N,O-ligand, it constructs Zn(II)-MOFs achieving 3.7 nM doxycycline detection limits. Procure only the 3-isomer to ensure regiospecific API synthesis, measurable photovoltaic performance advantages, and higher-dimensional coordination polymer topologies unavailable from ortho- or para-substituted analogs.

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
CAS No. 636-73-7
Cat. No. B189471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinesulfonic acid
CAS636-73-7
Molecular FormulaC5H5NO3S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC1=CC(=C[NH+]=C1)S(=O)(=O)[O-]
InChIInChI=1S/C5H5NO3S/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H,7,8,9)
InChIKeyDVECLMOWYVDJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinesulfonic Acid (CAS 636-73-7): Procurement-Grade Pharmaceutical Intermediate and Advanced Ligand


3-Pyridinesulfonic acid (CAS 636-73-7) is a heteroaromatic sulfonic acid consisting of a pyridine ring substituted at the 3-position with a sulfonic acid group. It is a white crystalline solid with a high melting point (365–370 °C) and high water solubility . This compound serves as the critical industrial precursor to pyridostigmine bromide, a frontline acetylcholinesterase inhibitor for myasthenia gravis treatment [1]. Its molecular architecture positions the sulfonate group at the meta position relative to the pyridine nitrogen, creating a bifunctional ligand capable of simultaneous N-coordination and O-coordination to metal centers, a property exploited in advanced coordination polymer and metal-organic framework (MOF) synthesis .

3-Pyridinesulfonic Acid: Why Positional Isomers and Alternative Pyridinesulfonates Are Not Interchangeable


Generic substitution among pyridinesulfonic acid isomers is scientifically unsound. The 2-, 3-, and 4-isomers exhibit distinct electronic environments, coordination geometries, and solid-state packing motifs that translate directly to functional performance differences. In perovskite solar cell applications, 3-pyridinesulfonic acid self-assembled monolayers yield a power conversion efficiency of 16.88%, which is measurably higher than the 16.54% achieved with 2-pyridinesulfonic acid under identical conditions [1]. This 0.34% absolute efficiency gain arises from more facile passivation of the TiO₂/perovskite interface by the 3-isomer. In pharmaceutical synthesis, the 3-substitution pattern is non-negotiable for producing pyridostigmine bromide; the 2- or 4-isomers would generate regioisomeric impurities incompatible with pharmacopeial specifications [2]. Furthermore, in metal-organic framework construction, the meta-orientation of the sulfonate group in the 3-isomer enables distinct bridging modes and higher-dimensional network topologies compared to ortho- or para-substituted analogs .

3-Pyridinesulfonic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Head-to-Head Comparison: 3-Pyridinesulfonic Acid vs. 2-Pyridinesulfonic Acid as SAM for Perovskite Solar Cells

In a direct head-to-head comparison, 3-pyridinesulfonic acid self-assembled monolayers (SAMs) outperformed the 2-isomer SAMs as an interface-modified layer in perovskite solar cells. The 3-isomer enabled a power conversion efficiency (PCE) of 16.88% with a hysteresis index of 0.02, compared to 16.54% (hysteresis index 0.02) for the 2-isomer, under simulated sunlight (AM 1.5G, 100 mW cm⁻²) [1]. This represents a 0.34% absolute efficiency improvement, attributed to more effective passivation of the TiO₂/perovskite interface by the 3-isomer.

Perovskite Solar Cells Self-Assembled Monolayers Interface Engineering

Pharmaceutical Intermediate: 3-Pyridinesulfonic Acid as the Exclusive Precursor to Pyridostigmine Bromide

3-Pyridinesulfonic acid is the indispensable industrial intermediate for manufacturing pyridostigmine bromide, a WHO Essential Medicine for myasthenia gravis [1]. While other pyridine sulfonic acid isomers (e.g., 2-pyridinesulfonic acid) exist, only the 3-substituted compound yields the correct regioisomeric product after subsequent synthetic transformations. The synthesis of pyridostigmine bromide from pyridine proceeds via 3-pyridinesulfonic acid as the key intermediate, with optimized yields reaching 81% under sulfonation conditions (230–240 °C, 14 h) [2].

Pharmaceutical Synthesis Cholinesterase Inhibitors API Intermediate

Fluorescent Sensing: 3-Pyridinesulfonic Acid-Based MOF for Doxycycline Detection with Nanomolar Sensitivity

The coordination polymer HNU-55, synthesized from Zn(II) and 3-pyridinesulfonic acid (PSA) under solvothermal conditions, functions as a fluorescent sensor for doxycycline (DOX) with a limit of detection (LOD) of 3.7 nM and a linear detection range of 0 to 30 μM [1]. This performance is attributed to the bifunctional coordination capability of 3-pyridinesulfonic acid, which provides both pyridine N and sulfonate O donor atoms. Alternative pyridine sulfonic acid isomers would generate different coordination topologies with potentially altered sensing properties.

Metal-Organic Frameworks Fluorescent Sensors Antibiotic Detection

Chromatographic Performance: Pyridine Sulfonate Betaine Stationary Phase Outperforms Commercial HILIC Columns

A zwitterionic HILIC stationary phase prepared from pyridine sulfonate betaine (derived from 3-pyridinesulfonic acid chemistry) demonstrated column efficiencies of 35,200–54,800 plates/m using seven polar small molecules as probes, outperforming two commercial columns [1]. The method achieved a limit of detection (LOD) of 0.04 mg·g⁻¹ and limit of quantification (LOQ) of 0.13 mg·g⁻¹ for melamine in dairy products, with recoveries of 90.3–102.8% [1].

HILIC Chromatography Zwitterionic Stationary Phase Melamine Detection

3-Pyridinesulfonic Acid: Validated Application Scenarios Based on Quantitative Evidence


Manufacture of Pyridostigmine Bromide Active Pharmaceutical Ingredient (API)

This compound is the exclusive industrial precursor to pyridostigmine bromide. Procurement is justified for any organization manufacturing this API for myasthenia gravis treatment. The synthetic route from pyridine via 3-pyridinesulfonic acid is well-established, with optimized yields of 81% achievable under controlled sulfonation conditions (230–240 °C, 14 h) [1].

Interface Engineering for High-Efficiency Perovskite Solar Cells

Research groups and manufacturers developing perovskite solar cells should select 3-pyridinesulfonic acid over the 2-isomer for self-assembled monolayer interface modification. The 3-isomer provides a 0.34% absolute power conversion efficiency advantage (16.88% vs. 16.54%) due to superior TiO₂/perovskite interface passivation [2].

Synthesis of Fluorescent Metal-Organic Framework (MOF) Sensors

3-Pyridinesulfonic acid serves as a bifunctional ligand for constructing coordination polymers with fluorescent sensing capabilities. The Zn(II)-PSA framework HNU-55 enables doxycycline detection with a 3.7 nM limit of detection and has been validated in pig feed analysis [3].

Development of High-Efficiency Zwitterionic HILIC Stationary Phases

Materials science laboratories developing chromatographic media can leverage pyridine sulfonate betaine derivatives of 3-pyridinesulfonic acid to produce HILIC stationary phases with column efficiencies reaching 54,800 plates/m. These phases have been validated for melamine quantification in dairy matrices with LOD of 0.04 mg·g⁻¹ [4].

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